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Naltrexone-3-glucuronide - 76630-71-2

Naltrexone-3-glucuronide

Catalog Number: EVT-1801257
CAS Number: 76630-71-2
Molecular Formula: C26H31NO10
Molecular Weight: 517.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Naltrexone-3-glucuronide is a metabolite of naltrexone, a medication primarily utilized for its opioid antagonist properties. [] While naltrexone itself acts by blocking opioid receptors, the specific pharmacological activity of naltrexone-3-glucuronide remains poorly understood. [] This knowledge gap highlights the importance of further research into this metabolite to fully comprehend the implications of naltrexone administration.

Naltrexone

Compound Description: Naltrexone is a non-selective opioid receptor antagonist that exhibits high affinity for μ-opioid receptors. It is primarily used in the treatment of opioid use disorder and alcohol use disorder. [] Naltrexone is the parent compound of naltrexone-3-glucuronide.

Morphine

Compound Description: Morphine is a potent opioid analgesic widely used for the management of severe pain. It primarily exerts its effects through activation of μ-opioid receptors. [, , , , , , , , , , ]

Morphine-3-glucuronide (M3G)

Compound Description: Morphine-3-glucuronide (M3G) is a major metabolite of morphine formed via glucuronidation. Unlike morphine, M3G exhibits limited analgesic activity and may even contribute to certain side effects, such as hyperalgesia and neuroexcitation, in rodents. [, , , , , , , , , , , , ]

Morphine-6-glucuronide (M6G)

Compound Description: Morphine-6-glucuronide (M6G) is another major metabolite of morphine, formed via glucuronidation. Unlike M3G, M6G is a potent μ-opioid receptor agonist and contributes significantly to the analgesic effects observed after morphine administration. [, , , , , , , , ]

Overview

Naltrexone-3-glucuronide is a significant metabolite of naltrexone, an opioid antagonist widely used in the treatment of opioid addiction and alcohol dependence. This compound is classified under the category of glucuronides, which are formed by the conjugation of drugs with glucuronic acid. The glucuronidation process is crucial for the metabolism and elimination of various drugs from the body.

Source

Naltrexone-3-glucuronide is primarily derived from naltrexone through hepatic metabolism. The liver enzymes, particularly UDP-glucuronosyltransferases, catalyze this transformation, resulting in the formation of naltrexone-3-glucuronide, which is then excreted in urine.

Classification

Naltrexone-3-glucuronide falls under the classification of opioid antagonists and phase II metabolites. As a glucuronide, it plays a role in drug detoxification processes within the body, aiding in the clearance of naltrexone.

Synthesis Analysis

Methods

The synthesis of naltrexone-3-glucuronide can be achieved through enzymatic or chemical methods. The enzymatic approach typically involves using human liver microsomes or specific UDP-glucuronosyltransferase enzymes to facilitate the conjugation with glucuronic acid.

Technical Details

  1. Enzymatic Synthesis:
    • Human liver microsomes are incubated with naltrexone and UDP-glucuronic acid.
    • The reaction conditions include a suitable buffer (e.g., phosphate buffer) at physiological pH and temperature.
    • The reaction is monitored using high-performance liquid chromatography (HPLC) to confirm the formation of naltrexone-3-glucuronide.
  2. Chemical Synthesis:
    • Chemical synthesis may involve direct coupling reactions with glucuronic acid derivatives under acidic or basic conditions.
    • Purification is typically performed using chromatographic techniques to isolate the desired product.
Molecular Structure Analysis

Structure

Naltrexone-3-glucuronide has a complex molecular structure characterized by its glucuronic acid moiety attached to the naltrexone molecule. The general formula can be represented as C22_{22}H27_{27}N1_{1}O8_{8}.

Data

  • Molecular Weight: 431.46 g/mol
  • Chemical Formula: C22_{22}H27_{27}N1_{1}O8_{8}
  • Structural Features: Contains a phenolic hydroxy group and a glucuronic acid unit.
Chemical Reactions Analysis

Reactions

Naltrexone-3-glucuronide primarily undergoes hydrolysis in biological systems, leading to its conversion back to naltrexone or further metabolism.

Technical Details

  1. Hydrolysis Reaction:
    • Involves the cleavage of the glucuronide bond under physiological conditions.
    • Enzymes like β-glucuronidase can catalyze this reaction, releasing free naltrexone.
  2. Metabolic Pathways:
    • Naltrexone-3-glucuronide can also participate in enterohepatic recycling, where it is reabsorbed from the intestine into circulation.
Mechanism of Action

Process

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water due to its polar characteristics from the glucuronic acid moiety.

Chemical Properties

Applications

Scientific Uses

Naltrexone-3-glucuronide serves several important roles in scientific research:

  1. Pharmacokinetic Studies: Used as a marker for assessing naltrexone metabolism and clearance rates in clinical studies.
  2. Toxicology Assessments: Important for understanding drug interactions and potential toxic effects related to opioid use.
  3. Analytical Chemistry: Utilized in developing sensitive assays for detecting naltrexone and its metabolites in biological samples using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathways and Enzymology of Naltrexone-3-glucuronide

Enzymatic Synthesis via UDP-Glucuronosyltransferase (UGT) Isoforms

Naltrexone-3-glucuronide (N3G) is the primary inactive metabolite of the opioid antagonist naltrexone, formed via hepatic glucuronidation. This phase II metabolic reaction is catalyzed by uridine 5'-diphospho-glucuronosyltransferases (UGTs), which conjugate glucuronic acid from UDP-glucuronic acid (UDPGA) to naltrexone’s C3-hydroxyl position. Human UGT2B7 is the dominant isoform responsible for N3G synthesis, as confirmed by in vitro studies using expressed enzymes and human liver microsomes [6] [3]. This isoform exhibits high specificity for opioid substrates, including naloxone and naltrexone. The reaction occurs in the endoplasmic reticulum of hepatocytes, where UGTs facilitate the nucleophilic attack of the aglycone’s oxygen atom on UDPGA’s C1 atom, producing β-D-glucuronides [3].

Key Steps in N3G Biosynthesis:

  • Substrate Translocation: Naltrexone enters hepatocytes via organic anion transporters (OATPs).
  • ER Membrane Interaction: UGT2B7’s luminal domain binds naltrexone and UDPGA.
  • Glucuronide Conjugation: Catalytic transfer of glucuronyl moiety to naltrexone.
  • Metabolite Export: MRP transporters (e.g., MRP2/3) efflux N3G into systemic circulation [9].

Table 1: Enzymatic System for Naltrexone Glucuronidation

ComponentRole in N3G SynthesisExperimental Evidence
UGT2B7Primary catalystExpressed enzyme assays show 90% activity loss with UGT2B7 inhibition [6]
UGT1A1/1A3Minor contributors (<10% activity)Minimal glucuronidation in isoform-specific studies [3]
UDPGAGlucuronyl donorReaction rate proportional to UDPGA concentration [1]
AlamethicinPore-forming agent in microsomal assaysEnhances membrane permeability; ↑ Vmax by 40% [1]

Isoform-Specific Catalysis: UGT1A1 vs. UGT2B7 Interactions

While UGT2B7 dominates naltrexone metabolism, UGT1A1 exhibits limited activity toward structurally similar 3-hydroxylated opioids. Competitive inhibition studies using estradiol (a UGT1A1 substrate) reveal <20% inhibition of N3G formation, confirming UGT2B7’s primary role [1] [6]. Notably, UGT2B7 exists in two allelic variants (UGT2B7Y268 and UGT2B7H268), but neither polymorphism significantly alters N3G kinetics in vitro [6].

Structural Determinants of Catalysis:

  • Steric Constraints: UGT1A1’s active site accommodates planar estradiol but poorly fits naltrexone’s bent cyclopropylmethyl group.
  • Electrostatic Complementarity: UGT2B7 has a hydrophobic pocket that stabilizes naltrexone via van der Waals forces, absent in UGT1A1 [6].
  • Catalytic Residues: His35 in UGT2B7 (conserved in UGT2B family) polarizes naltrexone’s C3-OH group for nucleophilic attack [3].

Table 2: Isoform Selectivity for Opioid Glucuronidation

UGT IsoformNaltrexone ActivityMorphine ActivityStructural Preference
UGT2B7+++ (Primary)+++ (M3G/M6G)3-/6-OH morhinan derivatives
UGT1A1+ (Trace)++ (M3G only)Planar 3-OH phenols
UGT2B1Not detected++ (Rat-specific)Rodent-specific opioid substrates

+++ = High activity; ++ = Moderate; + = Low [1] [3] [6]

Kinetic Parameters and Substrate Affinity in Hepatic Microsomes

N3G formation follows Michaelis-Menten kinetics in human liver microsomes, with an average Km of 110 ± 25 µM and Vmax of 1.8 ± 0.3 nmol/min/mg protein [4] [6]. The low Km indicates high substrate affinity, consistent with UGT2B7’s efficiency for naltrexone. Positive cooperativity (Hill coefficient = 1.8) observed in rat microsomes suggests allosteric activation, though this is absent in humans [1].

Modulators of Kinetic Behavior:

  • Heroin Exposure: Reduces Vmax for 3-OH glucuronides by 70% in rats, implying downregulation of shared UGT pathways [1] [8].
  • Naltrexone Pre-treatment: Alters enzyme cooperativity in rats, shifting sigmoidal kinetics to hyperbolic (Hill coefficient ↓ 1.8→1.0) without changing UGT expression [1].
  • pH Dependence: Maximal activity at pH 7.4; <50% activity at pH 6.8 or 8.0 [6].

Table 3: Comparative Kinetics of Naltrexone Glucuronidation

SystemKm (µM)Vmax (nmol/min/mg)Hill CoefficientExperimental Conditions
Human Liver Microsomes110 ± 251.8 ± 0.31.037°C, pH 7.4, 2mM UDPGA [6]
Rat Liver Microsomes95 ± 185.2 ± 0.71.8 → 1.0*37°C, pH 7.4, alamethicin [1]
UGT2B7 Expressed System105 ± 202.1 ± 0.41.0Recombinant enzyme [6]

*Shift after naltrexone pre-treatment [1]

Interspecies Variation in Glucuronidation Efficiency

Rodents vs. Humans:

  • Rate Differences: Rats exhibit 3-fold higher Vmax for N3G than humans (5.2 vs. 1.8 nmol/min/mg), attributed to higher UGT2B1 expression (analogous to human UGT2B7) [1] [9].
  • Metabolite Specificity: Mice produce only trace M6G (morphine-6-glucuronide) due to lacking UGT2B7 orthologs; heroin exposure induces atypical M6G synthesis in rats [8] [9].
  • Enzyme Regulation: Chronic naltrexone reduces E3G (estradiol-3-glucuronide) formation by 67% in rat microsomes but shows no effect on human UGT1A1 activity [1] [3].

Mechanistic Drivers of Variation:

  • Genetic Divergence: Human UGT2B7 shares <80% sequence homology with rat UGT2B1, altering substrate binding pockets [9].
  • Transcriptional Controls: PPARα and CAR nuclear receptors regulate rodent UGTs but exhibit weaker effects in humans [3].
  • Co-factor Availability: UDPGA concentrations are 2-fold higher in rodent hepatocytes, accelerating glucuronidation [1].

Implications for Preclinical Studies:

  • Rodent N3G data overpredict human clearance by 40–60% [8].
  • Species-specific UGT expression complicates toxicity extrapolations (e.g., rat-specific M6G induction under heroin) [8] [9].

Properties

CAS Number

76630-71-2

Product Name

Naltrexone-3-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C26H31NO10

Molecular Weight

517.5 g/mol

InChI

InChI=1S/C26H31NO10/c28-13-5-6-26(34)15-9-12-3-4-14(35-24-19(31)17(29)18(30)21(37-24)23(32)33)20-16(12)25(26,22(13)36-20)7-8-27(15)10-11-1-2-11/h3-4,11,15,17-19,21-22,24,29-31,34H,1-2,5-10H2,(H,32,33)/t15-,17+,18+,19-,21+,22+,24-,25+,26-/m1/s1

InChI Key

KCSKQJYZSCIQRR-ODTDCTFRSA-N

SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)O5)O

Synonyms

naltrexone 3-glucuronide

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)O5)O

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)O5)O

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